2,4-Difluorobenzoyl Paliperidone-d4
CAS No.:
Cat. No.: VC0210056
Molecular Formula: C₂₃H₂₃D₄F₂N₃O₃
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₃D₄F₂N₃O₃ |
---|---|
Molecular Weight | 435.5 |
Introduction
Chemical Identity and Classification
Structural Characterization
2,4-Difluorobenzoyl Paliperidone-d4 represents a specialized chemical entity within the benzisoxazole derivatives class, specifically engineered as a deuterated analog of paliperidone. The molecular formula is definitively established as C23D4H23F2N3O3 with a precise molecular weight of 435.5 g/mol . The compound's structure features a piperidine ring substituted with a 2,4-difluorobenzoyl group, with the "d4" designation indicating the presence of four deuterium atoms that replace hydrogen at specific positions in the molecule. This strategic isotopic substitution creates a compound nearly identical to non-deuterated paliperidone in chemical behavior but distinguishable through analytical techniques.
The full IUPAC nomenclature provides a comprehensive structural description: 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . This systematic name reveals the presence of multiple functional groups, including hydroxyl, methyl, piperidinyl, and fluorinated aromatic moieties, all contributing to its complex pharmacological profile and research utility.
Classification and Taxonomic Position
Within the broader chemical taxonomy, 2,4-Difluorobenzoyl Paliperidone-d4 occupies a specific position as a benzisoxazole derivative and belongs to the larger category of atypical antipsychotic agents. This classification reflects both its structural characteristics and its underlying pharmacological mechanisms. The compound's relationship to paliperidone, which itself is a major metabolite of risperidone, places it within a well-established line of antipsychotic medications with demonstrated clinical efficacy in the management of schizophrenia and related psychiatric disorders.
As a deuterated analog, the compound represents an advanced research tool rather than a direct therapeutic agent, though its pharmacological properties remain fundamentally similar to those of non-deuterated paliperidone. The strategic deuterium labeling enhances its value in pharmacokinetic research without significantly altering its receptor binding profile or biological activity.
Physical and Chemical Properties
Physical Characteristics
2,4-Difluorobenzoyl Paliperidone-d4 exists primarily as a neat compound under standard laboratory conditions . Its stability profile allows for room temperature shipping and storage, which facilitates its handling in research environments . The presence of deuterium atoms in the molecular structure contributes to increased bond strength compared to hydrogen atoms, potentially enhancing the compound's stability under certain conditions while maintaining nearly identical physical properties to the non-deuterated form.
The compound's chemical structure can be represented through various notation systems, including SMILES: [2H]C([2H])(N1CCC(CC1)C(=O)c2ccc(F)cc2F)C([2H])([2H])C3=C(C)N=C4C(O)CCCN4C3=O, which encodes the three-dimensional arrangement of atoms and bonds . This representation highlights the location of deuterium atoms and the spatial configuration of the molecule's multiple functional groups.
Chemical Reactivity
The chemical reactivity of 2,4-Difluorobenzoyl Paliperidone-d4 is primarily determined by its functional groups and their electronic properties. The difluorobenzoyl group, with its electron-withdrawing fluorine atoms at the 2 and 4 positions, influences the reactivity of the aromatic ring, particularly in relation to electrophilic aromatic substitution reactions. The presence of deuterium atoms affects certain reaction rates, particularly those involving C-D bond cleavage, which typically proceed more slowly than corresponding reactions with C-H bonds due to the kinetic isotope effect.
The compound's primary chemical interactions of research interest include:
-
Receptor binding interactions at dopamine D2 and serotonin 5-HT2A receptors
-
Metabolic transformations in biological systems
-
Deuterium-hydrogen exchange reactions under specific conditions
-
Complexation with various biological macromolecules
These reactions provide valuable insights into the compound's behavior in biological systems and its potential differences from non-deuterated paliperidone.
Synthesis and Production
Synthetic Pathways
The synthesis of 2,4-Difluorobenzoyl Paliperidone-d4 typically involves a multi-step process beginning with the preparation of the intermediate 4-(2,4-difluorobenzoyl)piperidine hydrochloride. This intermediate can be synthesized through a reaction between piperidine and appropriate 2,4-difluorobenzoic acid derivatives. The incorporation of deuterium atoms at specific positions requires specialized techniques and deuterated reagents to ensure precise isotopic labeling.
A general synthetic route might include:
-
Preparation of 4-(2,4-difluorobenzoyl)piperidine hydrochloride
-
Introduction of deuterium atoms at targeted positions
-
Coupling with appropriate benzisoxazole derivatives
-
Final purification steps to ensure isotopic purity
The synthesis is conducted under controlled conditions to maintain the integrity of the deuterium labeling and ensure high chemical purity of the final product.
Pharmacological Profile
Comparison to Paliperidone
Paliperidone, the non-deuterated parent compound, is an established antipsychotic medication with demonstrated efficacy in the treatment of schizophrenia and schizoaffective disorder . While the deuterated analog maintains the same pharmacological profile, its primary distinction lies in its research applications rather than direct therapeutic use.
Paliperidone palmitate, a long-acting injectable formulation, has been shown to be effective in managing schizophrenia symptoms, with studies demonstrating significant delays in symptom recurrence compared to placebo. The number needed to treat (NNT) to avoid a recurrence of symptoms was established at 5 (95% CI 4-7) . While these specific clinical findings relate to paliperidone palmitate rather than 2,4-Difluorobenzoyl Paliperidone-d4 directly, they provide context for understanding the therapeutic potential of the structural family to which the deuterated compound belongs.
Research Applications
Use in Pharmacokinetic Studies
The primary research value of 2,4-Difluorobenzoyl Paliperidone-d4 lies in its application in pharmacokinetic and metabolism studies. The stable deuterium labeling enables precise tracking of the compound through various metabolic pathways without altering its fundamental biological behavior. In mass spectrometry analyses, the deuterated compound produces distinctive spectral patterns that can be clearly distinguished from endogenous compounds and non-labeled drug molecules, allowing researchers to:
-
Track specific metabolic transformations
-
Quantify drug concentrations in biological matrices
-
Identify novel metabolites
-
Establish excretion patterns and timelines
These capabilities significantly enhance the understanding of paliperidone's behavior in biological systems, contributing to improved drug development and optimization.
Advantages of Deuteration
The strategic incorporation of deuterium atoms in 2,4-Difluorobenzoyl Paliperidone-d4 offers several research advantages compared to non-deuterated alternatives:
-
Enhanced stability in certain metabolic pathways due to the stronger carbon-deuterium bond
-
Distinct mass spectrometric signature allowing clear differentiation from non-labeled compounds
-
Potential reduction in interference from endogenous compounds during analysis
-
Capability to serve as an internal standard in quantitative analyses
These characteristics make the compound particularly valuable in metabolic studies, where precise tracking of drug molecules and their transformations is essential for comprehensive pharmacokinetic understanding.
Comparison of Properties
A comprehensive comparison of 2,4-Difluorobenzoyl Paliperidone-d4 with its non-deuterated counterpart reveals both similarities and important distinctions, as summarized in the following table:
Property | 2,4-Difluorobenzoyl Paliperidone-d4 | Non-deuterated Paliperidone |
---|---|---|
Molecular Formula | C23D4H23F2N3O3 | C23H27F2N3O3 |
Molecular Weight | 435.5 g/mol | 427.5 g/mol (approximate) |
Primary Application | Research tool for pharmacokinetic studies | Clinical therapeutic agent |
Receptor Binding Profile | Antagonist at D2 and 5-HT2A receptors | Antagonist at D2 and 5-HT2A receptors |
Mass Spectrometry Detection | Enhanced specificity due to deuterium | Standard detection profile |
Metabolic Stability | Potentially enhanced for specific pathways | Standard metabolic profile |
Commercial Availability | Specialized research product | Widely available pharmaceutical |
This comparison highlights the specialized nature of 2,4-Difluorobenzoyl Paliperidone-d4 as a research tool rather than a direct therapeutic agent, while maintaining the fundamental pharmacological characteristics that make paliperidone an effective antipsychotic medication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume